
heptadec-15-en-8-yl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-15-en-8-yl 2-hydroxybenzoate is an organic compound with the molecular formula C24H38O3 It belongs to the class of salicylic acid derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptadec-15-en-8-yl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with heptadec-15-en-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Heptadec-15-en-8-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group on the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of heptadecyl 2-hydroxybenzoate.
Substitution: Formation of alkylated or acylated derivatives of the salicylic acid moiety.
Aplicaciones Científicas De Investigación
Heptadec-15-en-8-yl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptadec-15-en-8-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylic acid moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the long aliphatic chain may enhance the compound’s ability to interact with cell membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Heptadec-15-en-8-yl 2-hydroxybenzoate can be compared with other salicylic acid derivatives, such as:
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): Widely used as an anti-inflammatory and analgesic agent.
Octyl salicylate: Commonly used in sunscreen formulations.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C24H38O3 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
heptadec-15-en-8-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H38O3/c1-3-5-7-9-10-12-14-18-21(17-13-11-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,15-16,19-21,25H,4,6-14,17-18H2,1-2H3 |
Clave InChI |
QIPKHCFTUSJWMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCCC=CC)OC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


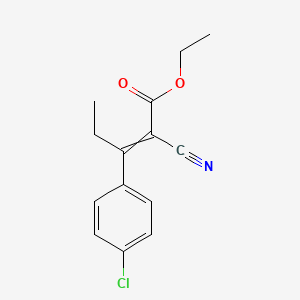
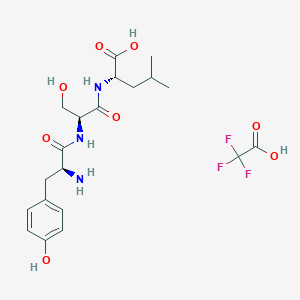
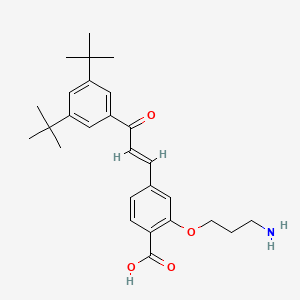
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
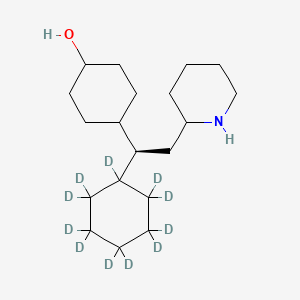
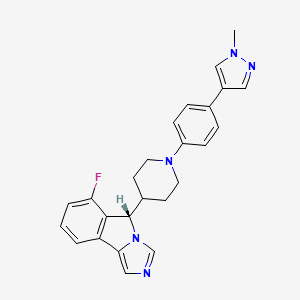
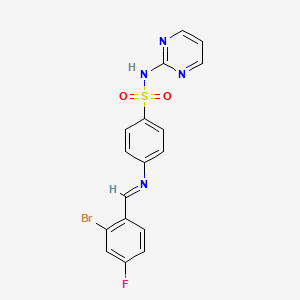
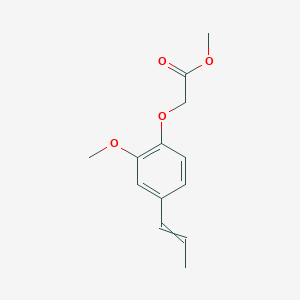
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
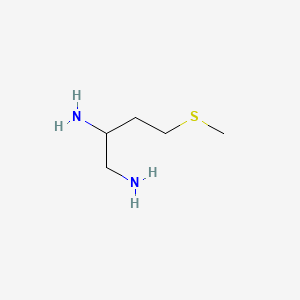

![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
